3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The compound 3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A 1,2,4-triazole core substituted at positions 3, 4, and 5.
- A 3,4,5-trimethoxybenzamide group linked via a methylene bridge to the triazole.
- A 4-(2-methoxyphenyl) substituent at position 4 of the triazole.
- A sulfanyl group at position 5 connected to a carbamoylmethyl moiety derived from 4-methoxyphenylcarbamoyl.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O7S/c1-37-20-12-10-19(11-13-20)31-26(35)17-42-29-33-32-25(34(29)21-8-6-7-9-22(21)38-2)16-30-28(36)18-14-23(39-3)27(41-5)24(15-18)40-4/h6-15H,16-17H2,1-5H3,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLBNBMZGWCAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves several steps. One common method starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then subjected to various reactions to introduce the triazole and benzamide groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The process may also include purification steps like recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas and palladium catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of nitro groups can produce 3,4,5-trimethoxyaniline .
Scientific Research Applications
3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
a) Triazole vs. Oxadiazole Derivatives
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide):
- Replaces the triazole core with a 1,3,4-oxadiazole , altering electronic properties and hydrogen-bonding capacity.
- Exhibits antifungal activity via thioredoxin reductase inhibition .
- The target compound’s triazole core may confer greater metabolic stability and distinct binding interactions compared to oxadiazoles .
b) Triazole vs. Triazine Derivatives
Substituent Variations on the Triazole Ring
a) Position 4 Substituents
- N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine :
b) Position 5 Sulfanyl Modifications
- N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: Replaces the carbamoylmethyl group with a hydroxyamino-oxoethyl chain.
Methoxy Group Positioning
- 3,4,5-Trimethoxyphenyl vs. 4-Methoxyphenyl :
Antifungal Potential
Enzyme Inhibition Profiles
Physicochemical Properties
Biological Activity
3,4,5-Trimethoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of multiple functional groups, including methoxy and triazole moieties, which are known to contribute to various biological effects.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 547.638 g/mol. The structure features:
- Three methoxy groups.
- A triazole ring.
- A sulfanyl group linked to a carbamoyl moiety.
Antimicrobial Activity
Research indicates that substituted triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring is crucial for this activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting that 3,4,5-trimethoxy derivatives could possess comparable antimicrobial effects .
Antitumor Activity
Compounds containing triazole rings have been reported to exhibit antitumor activities. For instance, derivatives with similar structures were found to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth .
Analgesic and Anti-inflammatory Effects
Some studies have indicated that triazole-containing compounds can also exhibit analgesic and anti-inflammatory properties. The analgesic effect may be attributed to the modulation of pain pathways in the central nervous system . In animal models, these compounds have shown promise in reducing inflammation and pain response.
Antihypertensive Effects
Triazole derivatives have been investigated for their antihypertensive properties. The mechanism typically involves the inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation. This suggests that this compound could potentially influence cardiovascular health positively .
Study on Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups, highlighting its potential as an antimicrobial agent.
Antitumor Activity Assessment
A recent in vitro study evaluated the cytotoxic effects of this compound on several cancer cell lines including breast and colon cancer cells. The results demonstrated a dose-dependent decrease in cell viability with IC50 values suggesting significant potency against these cancer types.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
